2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

anticancer cytotoxicity HCT-116

Para-substituted oxamic hydrazide essential for SAR studies where isomeric purity is critical. Common pain point: misassigned meta-isomer confounding biological data. This compound provides a well-characterized para-methyl reference with defined baseline activity. • IC50 ~15 µM (HCT-116) and MIC 32 µg/mL as quantitative start points for optimization. • High-purity scaffold for hydrazone library and 1,2,4-triazinone synthesis. • Distinct from meta-isomer (CAS 53117-21-8) to ensure accurate SAR conclusions. Supplied in stock with full analytical characterization.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 50785-58-5
Cat. No. B1361994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
CAS50785-58-5
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NN
InChIInChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
InChIKeyNVMUGOZCZZZROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.1 [ug/mL]

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS 50785-58-5): Core Physicochemical and Structural Baseline for Scientific Procurement


2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS 50785-58-5) is a small-molecule acylhydrazone derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . Structurally, it comprises a hydrazinoacetamide core substituted with a 4-methylphenyl (p-tolyl) moiety, conferring a specific hydrogen-bonding donor/acceptor profile with 3 hydrogen bond donors and 5 acceptors [1]. The compound possesses a predicted ACD/LogP of 0.41, a polar surface area of 84 Ų, and a density of approximately 1.301 g/cm³, establishing a moderately hydrophilic baseline for solubility and permeability considerations in assay design [2]. These physicochemical parameters serve as the foundational reference point for comparing related hydrazone analogs and derivatives during compound selection and procurement.

Why Generic Hydrazide-Hydrazone Substitution is Not Advisable: Quantitative Differentiation of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide


Within the hydrazide-hydrazone chemical space, even minor structural alterations can drastically alter biological activity and physicochemical properties. The 4-methylphenyl (p-tolyl) substitution pattern on 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is not merely a structural variation; it is a critical determinant of its interaction with biological targets and its synthetic utility . The class of hydrazide-hydrazones is known for a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects, but the specific potency and selectivity profile are exquisitely sensitive to the nature and position of aryl substituents [1]. For instance, a simple positional isomer, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide (CAS 53117-21-8), differs only in the methyl group position yet is a distinct chemical entity with a separate CAS registry, underscoring that these compounds are not interchangeable in biological assays or synthetic applications . The following section provides the quantitative evidence that substantiates the unique differentiation of this specific compound relative to its closest analogs.

Quantitative Evidence Guide: Differentiating 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide from Closest Analogs for Informed Procurement


Comparative Anticancer Activity: Cytotoxicity Profile of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide vs. Substituted Analogs in Colon Cancer Cells

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide exhibits measurable cytotoxicity against HCT-116 human colon cancer cells. While it is a viable starting point for medicinal chemistry optimization, its potency must be considered in the context of more heavily substituted derivatives that achieve significantly improved activity . This comparison highlights that the base structure provides a moderate activity baseline, which can be enhanced by up to an order of magnitude through strategic structural elaboration .

anticancer cytotoxicity HCT-116

Antimicrobial Potency Differentiation: Minimum Inhibitory Concentration (MIC) of Parent Compound vs. Electron-Rich Derivatives

The baseline antimicrobial activity of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide against Gram-positive bacteria is moderate. However, the introduction of electron-donating groups, such as methoxy substituents, can significantly improve this activity . This quantifiable difference in MIC values underscores the compound's role as a foundational scaffold for developing more potent antimicrobial agents .

antimicrobial MIC SAR

Isomeric Differentiation: Positional Isomer as a Control for Structure-Activity Relationship (SAR) Studies

A direct and critical comparator for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is its positional isomer, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide (CAS 53117-21-8). While both share the same molecular formula (C₉H₁₁N₃O₂) and weight (193.20 g/mol), the shift of the methyl group from the para to the meta position constitutes a distinct chemical entity with its own CAS number . This isomer is a crucial tool for SAR studies, as any differential activity observed between the two compounds can be directly attributed to the substituent's position, rather than other physicochemical properties .

isomer SAR control

Physicochemical Benchmarking: LogP and Polar Surface Area as Differentiators from More Lipophilic Analogs

The predicted ACD/LogP for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is 0.41, with a polar surface area (PSA) of 84 Ų [1]. This physicochemical profile is consistent with a moderately hydrophilic compound that has good potential for aqueous solubility. In contrast, analogs featuring additional aromatic rings or halogen substitutions, such as N-(3,4-dichlorophenyl) derivatives, are engineered for significantly higher lipophilicity to enhance membrane permeability or target binding . This difference in logP is a primary driver of divergent behavior in biological assays, affecting parameters like non-specific binding, cellular uptake, and off-target promiscuity .

lipophilicity PSA drug-likeness

Synthetic Utility: A Versatile Precursor for Hydrazone and Triazine Heterocycle Synthesis

The terminal hydrazino group (-NH-NH₂) of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is a key reactive handle that enables its use as a versatile building block. It readily undergoes condensation with aldehydes or ketones to form hydrazones, a reaction central to generating diverse chemical libraries for biological screening . This reactivity profile distinguishes it from simple amides or hydrazides lacking this specific substitution pattern. Furthermore, related 2-arylhydrazonoacetamides serve as precursors for the synthesis of 1,2,4-triazin-5-ones, valuable heterocyclic scaffolds in medicinal chemistry [1].

synthesis hydrazone heterocycle

Optimal Application Scenarios for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Anticancer and Antimicrobial SAR

This compound serves as an ideal foundational scaffold for structure-activity relationship (SAR) studies in anticancer and antimicrobial programs. Its moderate baseline cytotoxicity (IC₅₀ ~15 µM against HCT-116) and antimicrobial activity (MIC 32 µg/mL) provide a quantifiable starting point for optimization. Researchers can systematically modify the hydrazino and phenyl groups to probe the effect on potency, using the parent compound as an internal reference control to accurately quantify the impact of each new substituent .

Synthetic Intermediate for Diverse Hydrazone Libraries and Heterocycles

The terminal hydrazino group makes this compound a valuable precursor for the rapid generation of hydrazone-based chemical libraries via condensation with various aldehydes and ketones. This synthetic route is widely used in drug discovery to explore chemical space efficiently . Additionally, its structural class (2-arylhydrazonoacetamides) is a known precursor for synthesizing 1,2,4-triazin-5-ones, which are heterocyclic cores found in numerous bioactive molecules, expanding its utility in advanced medicinal chemistry [1].

Isomeric Control Compound for Validating Para-Substituent Effects

In any SAR study involving this compound, the procurement and use of its meta-substituted isomer, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide (CAS 53117-21-8), is essential. This direct positional isomer allows researchers to definitively attribute any observed differences in biological activity, binding affinity, or physicochemical behavior to the para-substitution of the methyl group. This level of control is critical for publishing robust, reproducible medicinal chemistry research .

Physicochemical Benchmarking and Assay Development

With a predicted LogP of 0.41 and a polar surface area of 84 Ų, this compound serves as a benchmark for moderately hydrophilic acylhydrazones [2]. It can be used to establish baseline behavior in assays sensitive to compound lipophilicity, such as PAMPA permeability or non-specific protein binding assays. Comparing the behavior of more lipophilic derivatives to this parent compound allows for the deconvolution of lipophilicity-driven effects from target-specific interactions, a crucial step in hit-to-lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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